Cas no 1093967-10-2 (2-Amino-3-(benzyloxy)benzonitrile)

2-Amino-3-(benzyloxy)benzonitrile is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and agrochemical applications. Its structure features both an amino group and a benzonitrile core, enabling diverse functionalization for the construction of complex heterocyclic systems. The benzyloxy substituent enhances solubility in organic solvents, facilitating further derivatization. This compound is commonly employed in the synthesis of bioactive molecules, including potential drug candidates, due to its reactivity in coupling and cyclization reactions. High purity grades ensure consistent performance in research and industrial processes. Proper handling under controlled conditions is recommended due to its sensitivity to moisture and light.
2-Amino-3-(benzyloxy)benzonitrile structure
1093967-10-2 structure
Product name:2-Amino-3-(benzyloxy)benzonitrile
CAS No:1093967-10-2
MF:C14H12N2O
MW:224.257883071899
CID:5715229
PubChem ID:58540850

2-Amino-3-(benzyloxy)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • ZPFDQDPMAWZKDB-UHFFFAOYSA-N
    • 2-amino-3-(benzyloxy)benzonitrile
    • SCHEMBL2657882
    • EN300-1295017
    • 1093967-10-2
    • Benzonitrile, 2-amino-3-(phenylmethoxy)-
    • 2-Amino-3-(benzyloxy)benzonitrile
    • Inchi: 1S/C14H12N2O/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-8H,10,16H2
    • InChI Key: ZPFDQDPMAWZKDB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=C(C#N)C=1N)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 224.094963011g/mol
  • Monoisotopic Mass: 224.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59Ų
  • XLogP3: 3

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Predicted)
  • Boiling Point: 403.3±40.0 °C(Predicted)
  • pka: 1.98±0.10(Predicted)

2-Amino-3-(benzyloxy)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1295017-5000mg
2-amino-3-(benzyloxy)benzonitrile
1093967-10-2
5000mg
$2028.0 2023-09-30
Enamine
EN300-1295017-2500mg
2-amino-3-(benzyloxy)benzonitrile
1093967-10-2
2500mg
$1370.0 2023-09-30
Enamine
EN300-1295017-50mg
2-amino-3-(benzyloxy)benzonitrile
1093967-10-2
50mg
$587.0 2023-09-30
Enamine
EN300-1295017-500mg
2-amino-3-(benzyloxy)benzonitrile
1093967-10-2
500mg
$671.0 2023-09-30
Enamine
EN300-1295017-100mg
2-amino-3-(benzyloxy)benzonitrile
1093967-10-2
100mg
$615.0 2023-09-30
Enamine
EN300-1295017-10000mg
2-amino-3-(benzyloxy)benzonitrile
1093967-10-2
10000mg
$3007.0 2023-09-30
Enamine
EN300-1295017-250mg
2-amino-3-(benzyloxy)benzonitrile
1093967-10-2
250mg
$642.0 2023-09-30
Enamine
EN300-1295017-1000mg
2-amino-3-(benzyloxy)benzonitrile
1093967-10-2
1000mg
$699.0 2023-09-30
Enamine
EN300-1295017-1.0g
2-amino-3-(benzyloxy)benzonitrile
1093967-10-2
1g
$0.0 2023-06-06

Additional information on 2-Amino-3-(benzyloxy)benzonitrile

2-Amino-3-(benzyloxy)benzonitrile: A Comprehensive Overview

2-Amino-3-(benzyloxy)benzonitrile is a chemically synthesized compound with the CAS number 1093967-10-2. This compound belongs to the class of organic chemicals known as benzonitriles, which are derivatives of benzene with a nitrile group (-CN) attached. The structure of 2-Amino-3-(benzyloxy)benzonitrile consists of a benzene ring substituted with an amino group (-NH₂) at the 2-position, a benzyloxy group (-O-C₆H₅CH₂-) at the 3-position, and a nitrile group at the 4-position.

The synthesis of 2-Amino-3-(benzyloxy)benzonitrile involves multi-step organic reactions, including nucleophilic substitution, coupling reactions, and oxidation processes. Recent advancements in synthetic chemistry have enabled the efficient production of this compound with high purity and yield. Researchers have explored various catalysts and reaction conditions to optimize the synthesis process, ensuring scalability for potential industrial applications.

One of the key features of 2-Amino-3-(benzyloxy)benzonitrile is its versatile reactivity due to the presence of multiple functional groups. The amino group imparts nucleophilic properties, while the benzyloxy group introduces steric hindrance and electronic effects. The nitrile group, on the other hand, can undergo various transformations, such as hydrolysis to carboxylic acids or reduction to amines, making this compound a valuable intermediate in drug discovery and material science.

Recent studies have highlighted the potential of 2-Amino-3-(benzyloxy)benzonitrile in medicinal chemistry. Its ability to act as a scaffold for constructing bioactive molecules has been extensively explored. For instance, researchers have utilized this compound as a starting material for synthesizing inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's unique structure allows for precise modulation of pharmacokinetic properties, including bioavailability and metabolic stability.

In addition to its role in drug discovery, 2-Amino-3-(benzyloxy)benzonitrile has found applications in materials science. Its ability to form coordination complexes with metal ions has been leveraged in designing new materials for catalysis and sensing applications. Recent breakthroughs in nanotechnology have demonstrated the use of this compound in constructing self-assembled monolayers and metal-organic frameworks (MOFs), which exhibit exceptional catalytic activity and selectivity.

The physical and chemical properties of 2-Amino-3-(benzyloxy)benzonitrile have been thoroughly characterized using advanced analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These studies have provided insights into its molecular geometry, stability under various conditions, and reactivity towards different chemical transformations.

From an environmental perspective, understanding the fate and transport of 2-Amino-3-(benzyloxy)benzonitrile in natural systems is crucial for assessing its potential impact on ecosystems. Recent research has focused on determining its biodegradability under aerobic and anaerobic conditions, as well as its partitioning behavior between different environmental compartments such as water and soil.

In conclusion, 2-Amino-3-(benzyloxy)benzonitrile (CAS No. 1093967-10-2) is a versatile compound with significant potential in various fields of science and technology. Its unique structure enables diverse applications ranging from drug discovery to materials science. Continued research into its properties and applications will undoubtedly unlock new opportunities for harnessing its full potential.

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